molecular formula C16H13N3O3 B5720895 2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B5720895
M. Wt: 295.29 g/mol
InChI Key: OUCLACHQPUSAOI-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two phenyl groups, one of which is substituted with a methyl group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 2-(4-amino-3-methylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.

    Substitution: 2-(4-methyl-3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (nitration product).

    Oxidation: 2-(4-methyl-3-nitrophenyl)-5-(4-carboxyphenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.

    Fluorescent Probe: The compound’s fluorescence is due to the electronic transitions within the oxadiazole ring, which can be influenced by the surrounding environment.

Comparison with Similar Compounds

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:

    2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methyl groups, which may affect its reactivity and photophysical properties.

    2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group, which may reduce its potential as an antimicrobial agent.

    2-(4-methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with only one methyl group, which may influence its solubility and reactivity.

The unique combination of substituents in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-3-6-12(7-4-10)15-17-18-16(22-15)13-8-5-11(2)14(9-13)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCLACHQPUSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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